molecular formula C21H22N4O2 B2418266 (2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide CAS No. 1798403-85-6

(2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide

Cat. No.: B2418266
CAS No.: 1798403-85-6
M. Wt: 362.433
InChI Key: PEMFWIGDABTNKG-ZHACJKMWSA-N
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Description

(2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
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Scientific Research Applications

Applications in Amplifying Phleomycin Activity

Brown and Cowden (1982) explored the role of compounds including (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide in amplifying the activity of phleomycin against Escherichia coli. Their study focused on the synthesis of derivatives that enhance the effectiveness of phleomycin, a notable antibiotic (Brown & Cowden, 1982).

Enantioselective Ene-Reduction

In 2019, Jimenez et al. conducted a study focusing on the enantioselective ene-reduction of similar compounds, including (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide, by marine and terrestrial fungi. This study highlighted the potential for using fungi in the green organic chemistry synthesis of these compounds (Jimenez et al., 2019).

Computational Studies and Synthesis

Singh, Rawat, and Sahu (2014) conducted a study on the synthesis and computational analysis of compounds similar to (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide. Their research provides insights into the molecular electrostatic potential surface, natural bond orbital interactions, and other electronic descriptors of such compounds (Singh, Rawat, & Sahu, 2014).

Broad Spectrum Cytotoxic Agents

Tarleton et al. (2013) developed a series of focused compound libraries including (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide as potential broad-spectrum cytotoxic agents for cancer therapy. This research aimed to enhance the potency of these compounds in inhibiting the growth of various cancer cell lines (Tarleton et al., 2013).

Antiviral Evaluation

El-Telbani et al. (2011) synthesized and evaluated the antiviral activity of derivatives, including the subject compound. They demonstrated the effectiveness of these compounds against viruses like vesicular stomatitis virus (VSV), highlighting their potential in antiviral drug development (El-Telbani et al., 2011).

Inhibiting Topoisomerase IIα

Jeon et al. (2017) focused on the synthesis and characterization of (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide derivatives as DNA intercalative human topoisomerase IIα inhibitors. This work is significant in understanding the mechanisms of action for potential anticancer drugs (Jeon et al., 2017).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-20(11-10-16-6-5-15-27-16)23-13-14-25-19-9-2-1-7-17(19)21(24-25)18-8-3-4-12-22-18/h3-6,8,10-12,15H,1-2,7,9,13-14H2,(H,23,26)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMFWIGDABTNKG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CO3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CO3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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